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molecular formula C6H14ClNO2 B2754610 {[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 2055848-87-6

{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride

Cat. No. B2754610
M. Wt: 167.63
InChI Key: MUZNZRLDNIWRKI-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207186B2

Procedure details

A solution of tosylate 22B-2 (7.76 kg), methylamine in ethanol (62 L of a 33 wt % solution) and ethanol (62 L) was heated to an internal temperature of 65° C. for 20 h. The resulting solution was then concentrated via atmospheric distillation to a volume of ˜15 L. This solution was held at 50° C. while NaOEt (9.2 L of a 21 wt % solution in ethanol; 1.05 equiv) was added, along with MTBE (47 L) each in two alternating portions. The slurry was then cooled to room temperature and filtered to remove sodium tosylate. The solids were washed with MTBE (15.5 L). The combined filtrates were solvent switched to isopropanol via atmospheric distillation. The final volume was ˜30 L. Conc. HCl (2.1 L of S.G. 1.18, 1.05 equiv) was added whilst keeping the temperature <60° C. Isopropanol (116 L) was added, and the batch was concentrated via atmospheric distillation to a total volume of ˜30 L. This mixture was held at 50° C. until a slurry formed, then cooled to room temperature overnight. The solids were filtered, washed with 1:1 heptane:isopropanol (15 L) and dried to give 22B-3 as a white solid. 1H NMR (400 MHz, MeOD): δ 3.90 (m, 2H), 3.77 (m, 3H), 3.62 (tr d, J=12 Hz, J=2.5 Hz, 1H), 3.36 (m, 1H), 3.06 (m, 2H), 2.73 (s, 3H)
Quantity
7.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62 L
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
reactant
Reaction Step Two
Quantity
116 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)([O-])(=O)=O.[CH3:12][NH2:13].[ClH:14].[CH:15]([OH:18])([CH3:17])[CH3:16].[CH2:19]([OH:21])[CH3:20]>>[ClH:14].[O:18]1[CH2:20][CH2:19][O:21][CH2:16][CH:15]1[CH2:17][NH:13][CH3:12] |f:5.6|

Inputs

Step One
Name
Quantity
7.76 kg
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
62 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2.1 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
116 L
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was then concentrated via atmospheric distillation to a volume of ˜15 L
CUSTOM
Type
CUSTOM
Details
was held at 50° C. while NaOEt
ADDITION
Type
ADDITION
Details
1.05 equiv) was added, along with MTBE (47 L) each in two alternating portions
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium tosylate
WASH
Type
WASH
Details
The solids were washed with MTBE (15.5 L)
DISTILLATION
Type
DISTILLATION
Details
switched to isopropanol via atmospheric distillation
CUSTOM
Type
CUSTOM
Details
the temperature <60° C
CONCENTRATION
Type
CONCENTRATION
Details
the batch was concentrated via atmospheric distillation to a total volume of ˜30 L
CUSTOM
Type
CUSTOM
Details
was held at 50° C. until a slurry
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with 1:1 heptane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
isopropanol (15 L) and dried
CUSTOM
Type
CUSTOM
Details
to give 22B-3 as a white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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